1,3-Dinitrodibenzo[b,f]oxepine
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Overview
Description
1,3-Dinitrodibenzo[b,f]oxepine is a useful research compound. Its molecular formula is C14H8N2O5 and its molecular weight is 284.227. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
1,3-Dinitrodibenzo[b,f]oxepine has been studied for its potential antiproliferative activity against HepG2 cells, a type of liver cancer cell. A study conducted by Li, Sun, and Gong (2019) found that among various biphenyl compounds, this compound exhibited significant cytotoxic activity, indicating its potential use in cancer research and treatment (Li, Sun, & Gong, 2019).
Chemical Reactivity and Synthesis
Research by Samet et al. (2005) explored the synthetic utility of this compound. They found that it reacts with various nucleophiles, leading to products of mono- or bis-substitution of the nitro groups. This study provided insights into the reactivity of this compound, valuable for further chemical synthesis and applications (Samet et al., 2005).
Crystal and Molecular Structure Analysis
In 1970, a study by Denne and Mackay examined the crystal and molecular structure of a similar compound, 5H-10,11-dioxodihydrodibenzo[b,f]azepine, which shares structural similarities with this compound. They found that the molecule had a propeller-like shape, which is important for understanding the physical and chemical properties of these compounds (Denne & Mackay, 1970).
Potential for Anti-tumor Activities
A 2006 study by Wu, He, and Pan on new dihydrodibenzoxepins, closely related to this compound, showed anti-tumor activities against human tumor cell lines. This indicates the potential of this compound in the development of anti-tumor agents (Wu, He, & Pan, 2006).
Mechanism of Action
Target of Action
1,3-Dinitrodibenzo[b,f]oxepine is a derivative of dibenzo[b,f]oxepine, which is known to have several medicinally relevant targets . One of the primary targets of dibenzo[b,f]oxepine derivatives is the microtubule . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound undergoes nucleophilic substitution with O- and S-nucleophiles, selectively replacing the nitro group at position 1 (peri-nitro group) . This interaction with its targets leads to changes in the cell’s microtubule dynamics .
Biochemical Pathways
The interaction of this compound with microtubules affects the normal functioning of these structures, thereby influencing several biochemical pathways . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, which is a programmed cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and induce apoptosis, thereby exerting a potential anti-cancer effect .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that dibenzo[b,f]oxepine derivatives, to which 1,3-Dinitrodibenzo[b,f]oxepine belongs, have the potential to interact with microtubules’ stability . They can bind to the colchicine binding site in tubulin, leading to the disruption of the microtubular cytoskeleton .
Cellular Effects
It is known that dibenzo[b,f]oxepine derivatives have antiproliferative activity against cancer cell lines . They interact with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton .
Molecular Mechanism
It is known that dibenzo[b,f]oxepine derivatives can interact with the colchicine binding site in tubulin . This interaction leads to the disruption of the microtubular cytoskeleton, which can have significant effects on cell function .
Properties
IUPAC Name |
2,4-dinitrobenzo[b][1]benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-15(18)10-7-12(16(19)20)11-6-5-9-3-1-2-4-13(9)21-14(11)8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHKLRGEWUCJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.